molecular formula C11H17NO2 B1325488 2-(3-Ethylhexanoyl)oxazole CAS No. 898759-35-8

2-(3-Ethylhexanoyl)oxazole

Cat. No. B1325488
M. Wt: 195.26 g/mol
InChI Key: FDDHKQDUVYSDBK-UHFFFAOYSA-N
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Description

“2-(3-Ethylhexanoyl)oxazole” is a chemical compound with the molecular formula C11H17NO2 . It contains a five-membered heterocyclic ring known as an oxazole, which includes one nitrogen atom and one oxygen atom .


Synthesis Analysis

The synthesis of oxazole-based molecules, including “2-(3-Ethylhexanoyl)oxazole”, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies for preparing oxazole-based medicinal compounds due to its simplicity, easily obtained raw materials, and broad substrate applicability .


Molecular Structure Analysis

The molecular structure of “2-(3-Ethylhexanoyl)oxazole” includes a total of 31 bonds, 14 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aromatic), and 1 Oxazole .


Chemical Reactions Analysis

Oxazole derivatives, including “2-(3-Ethylhexanoyl)oxazole”, have been found to possess potent anticancer activity by inhibiting novel targets such as STAT3 and Gquadruplex . They also inhibit tubulin protein to induce apoptosis in cancer cells .


Physical And Chemical Properties Analysis

The molecular weight of “2-(3-Ethylhexanoyl)oxazole” is 195.26 g/mol . It has a topological polar surface area of 43.1 Ų, a heavy atom count of 14, and a complexity of 182 . It also has 6 rotatable bonds .

Scientific Research Applications

Oxazole-Based Medicinal Chemistry

Oxazole compounds exhibit versatile biological activities due to their ability to bind with enzymes and receptors in biological systems. They are active in areas including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antidiabetic, antiparasitic, antioxidative, and other biological activities, making them valuable in medicinal drug research (Zhang, Zhao, & Zhou, 2018).

Catalytic Synthesis

The catalytic synthesis of oxazoles, including 2-(3-Ethylhexanoyl)oxazole derivatives, is significant in medicinal chemistry. For instance, oxazol-2(3H)-one, a derivative, finds application in psychoactive ingredients, herbicides, enantioselective syntheses, and as building blocks in the synthesis of biologically active compounds (Boersch, Lutsenko, Merkul, Frank, & Mueller, 2016).

Anticancer Agents

Oxazole-based compounds, including 2-(3-Ethylhexanoyl)oxazole, have been explored for their potential as anticancer agents. Their structural and chemical diversity makes them a significant target for anti-cancer drug discovery (Chiacchio, Lanza, Chiacchio, Giofrè, Romeo, Iannazzo, & Legnani, 2020).

Antibacterial Agents

Research into the antibacterial properties of oxazole derivatives has shown that these compounds can be effective against a range of bacterial infections. This includes novel compounds like oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).

Antihypertensive Properties

Certain phosphorylated oxazole (POD) derivatives, related to 2-(3-Ethylhexanoyl)oxazole, have been studied for their antihypertensive actions, showing promising results for the treatment of hypertension (Nizhenkovska, Matskevych, Golovchenko, & Golovchenko, 2020).

Marine-Derived Oxazole Alkaloids

Marine organisms are a significant source of 1,3-oxazole-containing alkaloids, which have been developed into therapeutic agents due to their diverse chemical structures and biological activities (Chen, Lv, Liu, Yu, Wang, & Zhang, 2021).

Metal-Free Synthesis

The transition-metal-free synthesis of oxazoles is important in drug discovery, offering a non-toxic, cost-effective method for the construction of the oxazole skeleton, essential in many pharmaceuticals (Ibrar, Khan, Abbas, Farooq, & Khan, 2016).

Antibacterial Activity and Molecular Docking

Oxazole-quinoxaline amine hybrids, related to 2-(3-Ethylhexanoyl)oxazole, demonstrate significant antibacterial properties and have been studied through molecular docking to understand their interaction with bacterial proteins (Keivanloo, Abbaspour, Sepehri, & Bakherad, 2020).

Future Directions

Oxazole and its derivatives, including “2-(3-Ethylhexanoyl)oxazole”, play a very essential role in the area of medicinal chemistry . They have been investigated for the advancement of novel compounds which show favorable biological activities . The important information presented in recent research works will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

3-ethyl-1-(1,3-oxazol-2-yl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-5-9(4-2)8-10(13)11-12-6-7-14-11/h6-7,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDHKQDUVYSDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642062
Record name 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethylhexanoyl)oxazole

CAS RN

898759-35-8
Record name 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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